Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Protecting-group strategy Friedel-Crafts acylation Piperidine intermediate

Regulatory QC labs require the exact ethyl carbamate-protected impurity for risperidone release testing; substituting a Boc or acetyl analog invalidates compliance. This compound is Risperidone Impurity 9, a fully characterized reference standard. - Explicitly designated in pharmacopoeial monographs; CoA includes HPLC purity, MS, and NMR. - LogP 2.5; validated for RP-HPLC with ethanol or acetone (green method development). - Ethyl carbamate balance: stable under Friedel-Crafts, cleaved by hot aq. HCl to 4-(2,4-difluorobenzoyl)piperidine.

Molecular Formula C15H17F2NO3
Molecular Weight 297.302
CAS No. 158697-68-8
Cat. No. B2943068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
CAS158697-68-8
Molecular FormulaC15H17F2NO3
Molecular Weight297.302
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H17F2NO3/c1-2-21-15(20)18-7-5-10(6-8-18)14(19)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3
InChIKeyDZGWLDPGZXFLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate (CAS 158697-68-8) – Core Identity and Sourcing Profile


Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate (C₁₅H₁₇F₂NO₃; MW 297.3) is a piperidine-carboxylate derivative that serves as a key synthetic intermediate and a structurally specified impurity in the manufacture of the atypical antipsychotics risperidone and iloperidone [1]. Its core structure features an N-ethoxycarbonyl-protected piperidine ring acylated at the 4‑position with a 2,4‑difluorobenzoyl group. The compound is primarily sourced as a reference standard for analytical method development, method validation, and regulatory quality-control applications [2].

Pharmacopoeial impurity reference standard for risperidone and iloperidone
Key protected intermediate in piperidine-based API synthesis
Supports HPLC, LC‑MS method validation and quantitative analysis

Why Generic Substitution of Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Is Not Viable for Regulated Applications


Although several N‑protected 4‑(2,4‑difluorobenzoyl)piperidine analogs exist (e.g., tert‑butyl carbamate, acetyl, or the free amine), the specific nature of the protecting group dictates the compound’s reactivity, deprotection conditions, and chromatographic behavior [1]. In analytical settings, even a minor structural deviation alters the retention time, detector response, and spectral fingerprint, rendering a substitute unsuitable for pharmacopoeial impurity quantification. Furthermore, the ethyl carbamate variant is explicitly designated as a process‑related impurity in risperidone and iloperidone monographs; substitution with an unlisted analog would invalidate regulatory compliance and batch‑release testing [2].

Protecting group
tert‑Butyl carbamate or acetyl analogs require different deprotection conditions, altering reactivity and synthetic utility.
Regulatory
Only the ethyl carbamate is designated as a specified impurity in pharmacopoeial monographs; using an unlisted analog would invalidate batch‑release testing.
Chromatography
Slight structural variations shift retention time and detector response, making substitutes unsuitable for impurity quantification methods.

Quantitative Differentiation of Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Against Closest Analogs


Deprotection Selectivity: Ethyl Carbamate vs. tert‑Butyl Carbamate Under Acidic Conditions

The ethyl carbamate group of the target compound is cleaved quantitatively by concentrated HCl at 100 °C to afford 4‑(2,4‑difluorobenzoyl)piperidine, a critical risperidone building block [1]. In contrast, the widely used tert‑butyl carbamate analog (CAS 1159825‑99‑6) requires trifluoroacetic acid (TFA) or similar strong acid for deprotection, conditions that can be incompatible with acid‑labile functionalities present in downstream intermediates [1]. This difference in lability translates directly into orthogonal synthetic utility: the ethyl carbamate withstands Friedel‑Crafts acylation conditions yet is removed under relatively mild aqueous acidic hydrolysis.

Deprotection selectivity
Class-level inference
Ethyl carbamate: conc. HCl, 100 °C
vs. tert‑butyl carbamate: TFA, rt
Supports orthogonal deprotection strategy in multi‑step synthesis
Difference in acid lability reported; no head‑to‑head study
Protecting-group strategy Friedel-Crafts acylation Piperidine intermediate

Lipophilicity (LogP) Differentiation for Chromatographic Method Selectivity

The target compound exhibits an XLogP3 value of 2.5, as reported on its Building Block product page . The tert‑butyl carbamate analog (C₁₇H₂₁F₂NO₃, MW 325.35) is predicted to have a higher LogP of approximately 3.1 owing to the additional methyl groups on the tert‑butyl moiety. In reversed‑phase HPLC systems (C18 column, acetonitrile/water or ethanol/water mobile phases), this difference of ~0.6 log units translates into a meaningful shift in retention time, enabling baseline separation of the two structurally similar compounds during impurity profiling [1].

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3 = 2.5
tert‑Butyl analog ≈ 3.1
ΔLogP ≈ 0.6 units
Predictable retention shift aids HPLC method selectivity
tert‑Butyl value predicted; experimental verification advised
LogP HPLC retention Impurity profiling

Regulatory Provenance: Explicit Designation as a Pharmacopoeial Impurity Standard

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is explicitly listed as Risperidone Impurity 9 (also referred to as Risperidone EP Impurity I or Iloperidone Impurity 32) and is supplied with full characterization data compliant with ICH and pharmacopoeial guidelines [1][2]. This compound is utilized for analytical method validation (AMV), quality control (QC), Abbreviated New Drug Application (ANDA) submissions, and Drug Master File (DMF) filings. In contrast, close analogs such as the tert‑butyl carbamate or the free amine are not referenced in any major pharmacopoeia as specified impurities, limiting their utility in regulated pharmaceutical quality testing.

Regulatory provenance
Supporting evidence
Designated Risperidone Impurity 9 / Iloperidone Impurity 32
Facilitates ANDA/DMF submissions without in‑house qualification
CoA with full characterization data provided
Reference standard ANDA Pharmacopoeia Regulatory compliance

Purity Specification: Guaranteed 98% Minimum Purity for Quantitative Analytical Use

Commercially available ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is routinely supplied at ≥98% purity (HPLC), as verified by independent suppliers . This high purity is essential for its use as a quantitative reference standard in HPLC‑UV or LC‑MS impurity assays, where even small amounts of co‑eluting impurities could bias the calibration curve. Analogs sourced for synthetic purposes, such as 4‑(2,4‑difluorobenzoyl)piperidine hydrochloride, are often supplied at lower purity (e.g., 95%) and may contain residual solvents or inorganic salts that interfere with analytical accuracy.

Purity specification
Cross-study comparable
≥98% (HPLC)
Analog comparators: 95–97%
Reduces uncertainty in quantitative impurity assays
Supplied purity supports direct calibration use
Purity Reference standard HPLC assay

High‑Value Application Scenarios for Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Based on Verified Evidence


Regulatory‑Compliant Impurity Reference Standard for Risperidone ANDA Filings

Procurement of the compound as a fully characterized impurity reference standard (Risperidone Impurity 9) directly supports ANDA and DMF submissions. Its established identity in pharmacopoeial monographs and the availability of a Certificate of Analysis (CoA) with HPLC purity, MS, and NMR data [1] eliminate the need for additional structural elucidation, accelerating regulatory review timelines.

Green HPLC Method Development Using Corona Charged Aerosol Detection (CAD)

The compound's well‑defined LogP (2.5) and compatibility with CAD detection make it an ideal model analyte for the development and validation of eco‑friendly RP‑HPLC methods that replace acetonitrile with ethanol or acetone as the organic modifier, as demonstrated in recent studies on risperidone impurity separation [2].

Process Chemistry: Orthogonal Protecting‑Group Strategy in Risperidone/Iloperidone Synthesis

The ethyl carbamate moiety is stable under the Friedel‑Crafts acylation conditions used to introduce the 2,4‑difluorobenzoyl group, yet is readily cleaved by hot aqueous HCl to liberate the free piperidine intermediate [3]. This unique balance of stability and lability enables a practical, scalable route to the key building block 4‑(2,4‑difluorobenzoyl)piperidine, distinguishing it from the Boc‑protected analog that requires anhydrous TFA deprotection.

Quality Control (QC) Forced‑Degradation and Stability Studies

As a process‑related impurity with a defined retention time and spectral signature, the compound is used as a system suitability standard in stability‑indicating HPLC methods. Its inclusion in forced‑degradation study panels ensures that degradation products are reliably distinguished from synthetic impurities during batch‑release testing [1].

Application
Selection Property
Validation Focus
Regulatory impurity profiling for ANDA submissions
Pharmacopoeial identity and purity documentation
CoA with HPLC, MS, NMR data
Green HPLC method development
Defined LogP and CAD compatibility
Retention time reproducibility in eco‑friendly mobile phases
Orthogonal protecting‑group strategy
Ethyl carbamate stability under Friedel‑Crafts acylation
Aqueous acidic deprotection selectivity
QC forced‑degradation and stability studies
System suitability standard with known retention
Peak purity and resolution from degradation products
Quote Request

Request a Quote for Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.